molecular formula C9H11NO2S B1531157 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1183512-25-5

7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Número de catálogo: B1531157
Número CAS: 1183512-25-5
Peso molecular: 197.26 g/mol
Clave InChI: BOXXRJVACCXEKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Stereochemical Features

The molecular framework of this compound is characterized by a fused bicyclic system consisting of a benzene ring conjugated with a six-membered 1,4-dioxane heterocycle. The compound possesses the molecular formula C₉H₁₁NO₂S and exhibits a molecular weight of 197.25 grams per mole, as confirmed by multiple independent sources. The structural architecture is defined by the presence of two oxygen atoms positioned at the 1 and 4 positions of the heterocyclic ring, creating a characteristic 1,4-benzodioxin core structure that has been extensively studied in the literature for its conformational flexibility and biological relevance.

The stereochemical characteristics of this compound are influenced by the partial saturation of the dioxin ring system, specifically at the 2,3-positions, which introduces conformational flexibility that is absent in fully aromatic analogs. Research has demonstrated that 2,3-dihydro-1,4-benzodioxane derivatives can exist in multiple conformational states, with the chair-like conformation being energetically favored due to reduced torsional strain. The methylsulfanyl substituent at position 7 and the amino group at position 6 create a unique substitution pattern that significantly influences the electronic distribution throughout the molecular framework.

The three-dimensional arrangement of atoms in this compound has been characterized through computational modeling studies, which reveal that the compound adopts a relatively rigid conformation due to the constraints imposed by the fused ring system. The methylsulfanyl group extends away from the plane of the benzene ring, creating a spatial arrangement that minimizes steric hindrance while maximizing favorable electronic interactions. The amino group at position 6 is positioned to allow for potential hydrogen bonding interactions, which may play a crucial role in the compound's binding affinity to biological targets.

The electronic structure of the compound is characterized by the presence of multiple heteroatoms that create distinct regions of electron density. The sulfur atom in the methylsulfanyl group contributes to the overall polarizability of the molecule, while the nitrogen atom of the amino group serves as both a hydrogen bond donor and acceptor. The oxygen atoms in the dioxin ring create areas of high electron density that can participate in various intermolecular interactions. This unique electronic landscape contributes to the compound's distinctive physicochemical properties and potential reactivity patterns.

Spectroscopic Identification Techniques (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound has been accomplished through multiple analytical techniques that provide complementary structural information. Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The primary amine group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region between 3275 and 3346 wavenumbers, consistent with the presence of a free amino group as observed in related benzodioxane derivatives. The aromatic carbon-carbon stretching vibrations appear in the expected aromatic region, while the aliphatic carbon-hydrogen stretching frequencies are observed in the characteristic alkyl region.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and connectivity patterns within this compound. Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that allow for unambiguous identification of the compound. The methylene protons of the 1,4-dioxane ring system appear as characteristic multiplets between 4.25 and 4.30 parts per million, which is consistent with the chemical shifts observed for similar benzodioxane derivatives in the literature. The methylsulfanyl group exhibits a characteristic singlet at approximately 2.5-3.0 parts per million, representing the three protons of the methyl group attached to sulfur.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of characteristic carbon environments within the molecule. The aromatic carbon atoms exhibit chemical shifts in the expected aromatic region between 110 and 160 parts per million, with specific patterns that reflect the substitution pattern of the benzene ring. The aliphatic carbons of the dioxane ring appear at approximately 64 parts per million, while the methyl carbon of the methylsulfanyl group is observed at characteristic aliphatic chemical shift values. The carbon atom bearing the amino group exhibits a distinctive chemical shift that reflects its unique electronic environment.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure of this compound. High-resolution mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 198.05834 for the protonated molecular ion, confirming the molecular formula C₉H₁₁NO₂S. The fragmentation pattern includes characteristic losses that correspond to the methylsulfanyl group and portions of the dioxane ring system, providing additional structural confirmation. Collision cross section measurements indicate a predicted value of 138.2 square angstroms for the protonated molecular ion, which is consistent with the calculated molecular size based on the proposed structure.

Comparative Analysis with Benzodioxin Derivatives

Comparative analysis with 2,3-dihydro-1,4-benzodioxin-2-ol reveals important differences in functional group positioning and electronic effects. While both compounds share the same core benzodioxin structure, the hydroxyl group at position 2 in the reference compound creates different hydrogen bonding patterns compared to the amino and methylsulfanyl substituents in the target compound. The presence of the sulfur atom in this compound introduces unique polarizability characteristics that are absent in the hydroxyl-substituted analog.

Studies of related benzodioxane derivatives have demonstrated that substitution patterns significantly influence biological activities and physicochemical properties. Research on various 2,3-dihydro-1,4-benzodioxin derivatives bearing different substituents has shown that the position and nature of functional groups critically determine antimicrobial activities, enzyme inhibition profiles, and receptor binding affinities. The specific combination of methylsulfanyl and amino substituents in this compound creates a unique pharmacophore that distinguishes it from other benzodioxin derivatives.

The comparative analysis extends to stereochemical considerations, where research has shown that the absolute configuration of chiral centers in benzodioxane derivatives significantly influences biological activities. While this compound lacks a chiral center, its structural rigidity and specific substitution pattern create a defined three-dimensional arrangement that can be compared with chiral analogs. The conformational preferences of this compound align with those observed in related benzodioxane derivatives, where the six-membered dioxane ring adopts preferential conformations that minimize steric interactions while maximizing favorable electronic interactions.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C₉H₁₁NO₂S 197.25 Methylsulfanyl (position 7), Amino (position 6)
2,3-Dihydro-1,4-benzodioxin-6-amine C₈H₉NO₂ 151.17 Amino (position 6)
2,3-Dihydro-1,4-benzodioxin-2-ol C₈H₈O₃ 152.15 Hydroxyl (position 2)
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine C₈H₈N₂O₄ 196.16 Nitro (position 7), Amino (position 6)

The electronic properties of this compound differ significantly from nitro-substituted analogs such as 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine. While both compounds contain amino groups at position 6, the electron-withdrawing nitro group creates a markedly different electronic environment compared to the electron-donating methylsulfanyl group. This difference in electronic character influences the reactivity patterns, stability profiles, and potential biological activities of these structurally related compounds.

The synthesis and characterization of multiple benzodioxane derivatives has revealed that the 1,4-benzodioxane core structure provides an excellent scaffold for medicinal chemistry applications. Natural products containing this structural motif, such as the rodgersinine family of neolignans, demonstrate the biological relevance of this heterocyclic system. The specific substitution pattern in this compound represents a synthetic modification that combines the favorable properties of the benzodioxane core with potentially beneficial electronic and steric effects of the methylsulfanyl and amino substituents.

Propiedades

IUPAC Name

6-methylsulfanyl-2,3-dihydro-1,4-benzodioxin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-13-9-5-8-7(4-6(9)10)11-2-3-12-8/h4-5H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXXRJVACCXEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Identity and Structure
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound with the molecular formula C9H11NO2SC_9H_{11}NO_2S and a molecular weight of 197.25 g/mol. It is identified by the CAS number 1183512-25-5. The compound features a benzodioxane structure, which is known for its diverse biological activities.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of benzodioxane, including this compound, exhibit significant enzyme inhibitory properties. A study conducted on various substituted benzodioxanes showed that certain derivatives possess potent inhibition against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are critical in the management of diabetes and Alzheimer's disease respectively .

Table 1: Enzyme Inhibition Activity of Benzodioxane Derivatives

CompoundTarget EnzymeInhibition Activity
Compound 25α-GlucosidaseHigh
Compound 36AChEModerate
This compoundα-GlucosidaseSubstantial
This compoundAChEWeak

Hypolipidemic Activity

In vivo studies have indicated that some benzodioxane derivatives demonstrate hypolipidemic effects. For instance, compound 36 was shown to have significant hypolipidemic activity in mice at doses of 100 and 300 mg/kg . This suggests potential applications in managing lipid profiles in hyperlipidemic conditions.

Calcium Antagonist Properties

The compound also exhibits calcium antagonist properties similar to flunarizine, which is used in treating conditions like migraine and peripheral vascular disorders. This property enhances its therapeutic potential in cardiovascular diseases .

Molecular Docking Studies

In silico studies have supported the enzyme inhibition findings by revealing strong binding affinities of the compound to the active sites of α-glucosidase and AChE. These studies provide insights into the mechanism of action at a molecular level and suggest that modifications to the benzodioxane structure could enhance efficacy .

Case Study 1: Antidiabetic Potential

A study evaluated the effects of various benzodioxane derivatives on blood glucose levels in diabetic models. The results indicated that compounds with a similar structure to this compound significantly reduced postprandial glucose levels by inhibiting α-glucosidase activity. This positions the compound as a candidate for further development in antidiabetic therapies .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzodioxane derivatives against neurodegeneration induced by AChE activity. The findings suggested that these compounds could mitigate cognitive decline associated with Alzheimer's disease by inhibiting AChE activity and enhancing cholinergic signaling .

Aplicaciones Científicas De Investigación

Biological Applications

Pharmacological Potential:

  • Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress in cells. This suggests that 7-(methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine may have protective effects against cellular damage.
  • Neuroprotective Effects: Research into related benzodioxin derivatives indicates potential neuroprotective roles, making this compound a candidate for studies focused on neurodegenerative diseases.
  • Anticancer Properties: Some derivatives of benzodioxins have exhibited anticancer activities by inducing apoptosis in cancer cells. The specific mechanisms of action for this compound require further exploration but could be significant in cancer therapy.

Material Science Applications

Synthesis and Functionalization:
The unique structure of this compound allows it to be a valuable intermediate in the synthesis of more complex materials. Its ability to undergo various chemical reactions makes it suitable for:

  • Polymer Chemistry: Incorporating this compound into polymer matrices could enhance the thermal and mechanical properties of the resulting materials.
  • Organic Electronics: The compound's electronic properties may be harnessed in the development of organic semiconductors or photovoltaic devices.

Comparación Con Compuestos Similares

Structural Derivatives and Their Activities

Key analogs and their properties are summarized below:

Structure-Activity Relationships (SAR)

  • Sulfonamide Derivatives :
    N6-substituted sulfonamides (e.g., 4-methyl, 4-chloro) exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . Lipoxygenase inhibition is enhanced with bulky arylalkyl groups (e.g., N-(3-phenylpropyl) and N-(4-chlorobenzyl) derivatives show IC₅₀ values <30 μM ).
  • Electron-Withdrawing Groups :
    Halogen (Cl, Br) or nitro substituents at C7/C8 reduce bioactivity but improve stability for further synthesis .
  • Anti-Inflammatory Activity :
    Carboxylic acid derivatives (e.g., C2-acetic acid) demonstrate potent anti-inflammatory effects, likely due to COX inhibition .
  • Anti-Diabetic Potential: Sulfonamide-acetamide hybrids (e.g., 2-[benzodioxinyl]acetamides) show weak to moderate α-glucosidase inhibition (IC₅₀ 81–86 μM vs. acarbose: 37 μM) .

Mechanistic Insights and Pharmacological Profiles

Antibacterial and Antifungal Mechanisms

Sulfonamide derivatives disrupt bacterial folate synthesis via dihydropteroate synthase inhibition, analogous to classical sulfa drugs . Enhanced lipophilicity from arylalkyl groups improves membrane penetration, explaining the potency of compounds like 5c and 5e . Antifungal activity in chlorinated derivatives (e.g., 4-chloro-N-(benzodioxinyl)sulfonamide) correlates with ergosterol biosynthesis disruption .

Enzyme Inhibition

  • Lipoxygenase : Bulky N-substituents (e.g., 3-phenylpropyl) likely occupy hydrophobic pockets in the enzyme’s active site, reducing arachidonic acid metabolism .

Anti-Inflammatory Activity

The 2-(benzodioxinyl)acetic acid derivative’s efficacy mirrors ibuprofen, indicating shared COX-1/COX-2 inhibition pathways .

Métodos De Preparación

Starting Material Preparation

  • 2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized or procured as the starting amine compound. This compound can be prepared by reduction or amination of the corresponding benzodioxin derivatives.

Introduction of the Methylsulfanyl Group

  • The methylsulfanyl (-SCH3) group is introduced at the 7-position by reaction with methylthiolating agents such as methylthiol halides or via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the benzodioxin ring.
  • Common reagents include methylthiol (CH3SH) or methylsulfanyl chloride under controlled conditions to avoid over-substitution or side reactions.
  • The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base to facilitate substitution.

Reaction Conditions

  • Temperature: Generally ambient to moderate heating (25–80 °C) depending on the reactivity of the starting materials and reagents.
  • pH: Neutral to slightly basic conditions are maintained to favor nucleophilic substitution without degradation of sensitive groups.
  • Time: Reaction times vary from several hours to overnight to ensure completion.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Purification

  • The crude product is purified by recrystallization from suitable solvents or by column chromatography.
  • Final product purity is confirmed by spectroscopic methods such as IR, 1H-NMR, and elemental analysis.

Preparation of Stock Solutions for Experimental Use

For biological or chemical assays, this compound is prepared as stock solutions with precise concentrations. The following table summarizes the preparation volumes for various stock solution molarities and quantities of the compound:

Stock Solution Concentration 1 mg Compound (mL) 5 mg Compound (mL) 10 mg Compound (mL)
1 mM 5.0696 25.348 50.696
5 mM 1.0139 5.0696 10.1392
10 mM 0.507 2.5348 5.0696

Note: Volumes are calculated based on molecular weight and desired molarity for dissolving the compound in suitable solvents like DMSO.

In Vivo Formulation Preparation Notes

  • The compound is first dissolved in DMSO to prepare a master stock solution.
  • Subsequent dilution involves sequential addition of co-solvents such as PEG300, Tween 80, distilled water, or corn oil to achieve a clear and stable in vivo formulation.
  • Each solvent addition requires the solution to be clear before proceeding to the next step, with physical methods (vortexing, ultrasound, heating) aiding dissolution.

Analytical and Characterization Data

Though direct spectral data for this compound are scarce, related benzodioxin amine derivatives show characteristic features:

Analytical Technique Key Observations (Related Compounds)
IR Spectroscopy N-H stretching (~3248 cm⁻¹), aromatic C-H (~3045 cm⁻¹), C=C aromatic (~1633 cm⁻¹), S-CH3 stretching expected near 700–750 cm⁻¹
1H-NMR Aromatic protons (6.0–7.5 ppm), methylsulfanyl protons (~2.0–2.5 ppm), amino protons (broad singlet, ~4.0–5.0 ppm)
Mass Spectrometry Molecular ion peak at m/z 197 (M+H)+ consistent with C9H11NO2S

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Obtain 2,3-dihydro-1,4-benzodioxin-6-amine Commercial or synthesized via reduction/amination Core amine scaffold
2 Methylthiolation at 7-position Methylthiol or methylsulfanyl chloride, base, DMF/DMSO, RT to 80°C Introduction of methylsulfanyl group
3 Reaction monitoring TLC Ensure completion
4 Purification Recrystallization or chromatography Pure target compound
5 Stock solution preparation Dissolution in DMSO, dilution with co-solvents Ready for biological assays

Research Findings and Considerations

  • The methylsulfanyl substitution on benzodioxin amine scaffolds is critical for biological activity modulation and requires careful control to avoid side reactions.
  • Solubility challenges are addressed by stepwise solvent addition and physical agitation during formulation preparation.
  • Spectral data from related sulfonamide derivatives of benzodioxin amines provide a framework for confirming the structure and purity of the target compound.
  • No direct literature reports detailed synthetic protocols exclusively for this compound; however, analogous synthetic strategies from benzodioxin amine and methylsulfanyl chemistry are applicable.

Q & A

Q. What are the common synthetic routes for preparing 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine derivatives?

The synthesis typically involves sulfonylation of the benzodioxin-6-amine core. For example, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ to form sulfonamide intermediates. Subsequent N-alkylation/arylation with halides in DMF and LiH catalysis yields derivatives. Structural confirmation employs IR (C-S/C-N stretches), ¹H NMR (aromatic and methylsulfanyl protons), and EIMS .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1350–1160 cm⁻¹ for sulfonamides).
  • ¹H NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and methylsulfanyl groups (δ ~2.5 ppm).
  • Elemental analysis (CHN) : Validates empirical formulas. Triplicate experiments and statistical tools (e.g., Excel for mean ± SEM) ensure reproducibility .

Q. What biological assays are commonly used to evaluate its bioactivity?

  • Antibacterial screening : Agar diffusion or microdilution assays against Gram-positive/negative strains.
  • Enzyme inhibition : Lipoxygenase or acetylcholinesterase inhibition assays, measuring IC₅₀ values via spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing sulfonamide groups to the benzodioxin core?

  • pH control : Maintain pH 9–10 with Na₂CO₃ to deprotonate the amine and enhance nucleophilicity.
  • Solvent selection : DMF improves solubility of aromatic intermediates.
  • Catalysis : LiH accelerates N-alkylation by generating reactive alkoxide intermediates. Reaction monitoring via TLC or HPLC ensures completion .

Q. How should researchers address contradictory results in enzyme inhibition assays?

  • Statistical rigor : Perform triplicate experiments and apply SEM to assess variability.
  • Control experiments : Use reference inhibitors (e.g., nordihydroguaiaretic acid for lipoxygenase) to validate assay conditions.
  • Mechanistic studies : Investigate competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Q. What computational strategies enhance the design of novel derivatives?

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using DFT).
  • Reaction path search algorithms : Narrow experimental conditions by integrating computational predictions with high-throughput screening.
  • SAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on sulfonamides) with bioactivity using QSAR tools .

Q. How do substituents on the sulfonamide group influence biological activity?

  • Electron-deficient aryl groups : Enhance enzyme inhibition by stabilizing charge-transfer interactions (e.g., 4-methylphenylsulfonyl derivatives in α-glucosidase assays).
  • Steric effects : Bulky substituents may reduce binding affinity but improve selectivity. Systematic variation of substituents (e.g., 4a–4m in ) and activity mapping reveal optimal pharmacophores .

Q. What strategies resolve structural ambiguities in multi-step syntheses?

  • Intermediate tracking : Use LC-MS or GC-MS to identify by-products.
  • X-ray crystallography : Resolve complex stereochemistry in crystalline derivatives.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded spectra .

Methodological Considerations

  • Data contradiction : Cross-validate enzyme inhibition results with orthogonal assays (e.g., fluorescence quenching for binding affinity).
  • Scalability : Transition from batch to flow chemistry for reproducible gram-scale synthesis .
  • Ethics compliance : Adhere to institutional safety protocols (e.g., chemical hygiene plans for advanced labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Reactant of Route 2
Reactant of Route 2
7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.